molecular formula C20H16F2N4O2S B11011250 N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11011250
M. Wt: 414.4 g/mol
InChI Key: XSYLOZSSAURWEX-UHFFFAOYSA-N
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Description

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring, a pyrrolidine ring, and fluorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiadiazole Ring: Starting with a precursor such as 4-fluorobenzylamine, the thiadiazole ring is formed through a cyclization reaction with thiosemicarbazide under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from 4-fluorophenylacetic acid, which undergoes cyclization with an appropriate amine.

    Coupling Reaction: The final step involves coupling the thiadiazole and pyrrolidine intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.

    Substitution: The fluorinated phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.

    Material Science: The compound’s fluorinated groups and heterocyclic rings make it a candidate for developing new materials with specific electronic properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the PI3K/Akt pathway, leading to apoptosis in cancer cells or inhibition of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-5-(4-chlorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • **N-[(2E)-5-(4-methylbenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

    Fluorinated Groups: The presence of fluorine atoms in N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide enhances its lipophilicity and metabolic stability compared to its chlorinated or methylated analogs.

    Biological Activity: The specific arrangement of functional groups in this compound may result in unique biological activities, making it a valuable candidate for drug development.

Properties

Molecular Formula

C20H16F2N4O2S

Molecular Weight

414.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H16F2N4O2S/c21-14-3-1-12(2-4-14)9-17-24-25-20(29-17)23-19(28)13-10-18(27)26(11-13)16-7-5-15(22)6-8-16/h1-8,13H,9-11H2,(H,23,25,28)

InChI Key

XSYLOZSSAURWEX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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